N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
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Overview
Description
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with 2-iodobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Eco-friendly solvents and catalysts are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide stands out due to the presence of both chlorobenzylidene and iodinated benzamide groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
767313-78-0 |
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Molecular Formula |
C16H13ClIN3O2 |
Molecular Weight |
441.65 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H13ClIN3O2/c17-13-7-3-1-5-11(13)9-20-21-15(22)10-19-16(23)12-6-2-4-8-14(12)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
CDADACGTJOWTDF-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I)Cl |
Origin of Product |
United States |
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